1-Phenyl-2-nitropropene
Overview
Description
1-Phenyl-2-nitropropene, commonly known as phenyl-2-nitropropene, is a chemical compound with the molecular formula C₉H₉NO₂. It is a light-yellow crystalline solid with a distinct smell. This compound is part of the aromatic group of compounds and is widely used in various fields, including pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
1-Phenyl-2-nitropropene (P2NP) is a chemical compound that primarily targets the synthesis pathways of certain pharmaceuticals and illicit drugs . It serves as a key building block in the production of these substances, contributing to their chemical structure and overall pharmacological properties .
Mode of Action
P2NP exhibits unique chemical properties due to its molecular structure. It is a stable compound with both aromatic and alkyl substituents that can act as a Michael acceptor . This means it can react with various nucleophiles such as alcohols, amines, and thiols to form new carbon-nitrogen bonds . The presence of the nitro group makes P2NP susceptible to reduction reactions, leading to the formation of corresponding amines .
Biochemical Pathways
In the lab, P2NP is produced by the reaction of benzaldehyde and nitroethane in the presence of a basic catalyst . This reaction is a nitroaldol reaction, a variant of a Knoevenagel condensation reaction, which is one of a broader class of reactions called Henry condensations .
P2NP can be reduced to phenylacetone (P2P), the precursor in the synthesis of methamphetamine . One method involves reducing P2NP to phenyl-2-nitropropane using sodium borohydride, followed by hydrolysis of the nitro group with hydrogen peroxide and potassium carbonate to produce phenylacetone .
Pharmacokinetics
Its physical and chemical properties suggest that it is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of P2NP’s action is the production of other compounds, such as amphetamine and methamphetamine derivatives . These compounds are utilized as central nervous system stimulants or pharmaceutical intermediates .
Biochemical Analysis
Biochemical Properties
1-Phenyl-2-nitropropene is a stable compound with both aromatic and alkyl substituents that can act as a Michael acceptor, making it useful in organic synthesis and medicinal chemistry . One of the significant properties of this compound is its ability to act as a Michael acceptor, which means it can react with various nucleophiles such as alcohols, amines, and thiols to form new carbon-nitrogen bonds .
Cellular Effects
The cellular effects of this compound are still being studied. It has shown potential as an anti-tumor agent and bactericide, with greater activity against Gram-positive bacteria compared to Gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity due to the electron-rich nature of the double bond, which is polarized by the adjacent electron-withdrawing nitro group . This allows it to react with various nucleophiles to form new carbon-nitrogen bonds .
Temporal Effects in Laboratory Settings
This compound is a stable compound at room temperature and pressure, provided it is protected from oxygen . At higher temperatures, it is not very stable and degrades with time .
Dosage Effects in Animal Models
The median lethal dose (LD50) for oral exposure in rats is reported to be greater than 500 mg/kg, while in mice it is greater than 1176 mg/kg . These values indicate the dosage at which 50% of the tested animals would experience lethality .
Metabolic Pathways
It is known that it can be reduced to phenylacetone (P2P), a precursor in the synthesis of methamphetamine .
Preparation Methods
1-Phenyl-2-nitropropene is typically synthesized through the Henry reaction, which involves the condensation of benzaldehyde with nitroethane in the presence of a basic catalyst such as n-butylamine . The reaction conditions include:
Reactants: Benzaldehyde and nitroethane
Catalyst: Basic catalyst like n-butylamine
Purification: Recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol.
Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
1-Phenyl-2-nitropropene undergoes several types of chemical reactions, including:
Scientific Research Applications
1-Phenyl-2-nitropropene has diverse applications in scientific research, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of medications like Adderall, which is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Organic Synthesis: It serves as a precursor in the synthesis of various organic compounds, including substituted phenethylamines and related compounds.
Forensic Science: Its unique chemical structure and reactivity make it valuable in forensic investigations.
Agriculture: It exhibits herbicidal properties and can be used in the formulation of herbicides to control unwanted plant growth.
Comparison with Similar Compounds
1-Phenyl-2-nitropropene can be compared with other similar compounds, such as:
Phenylacetone: A precursor in the synthesis of methamphetamine, which can be formed by the hydrolysis of this compound.
Nitrostyrene: Another nitroalkene with similar reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its versatile reactivity and its role as a key intermediate in the synthesis of various pharmaceuticals and organic compounds.
Properties
IUPAC Name |
[(E)-2-nitroprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSVFWFSJDAYBM-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336391 | |
Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-60-2, 18315-84-9 | |
Record name | 1-Phenyl-2-nitropropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Nitropropenyl)benzene, (E) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018315849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-nitropropene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Nitropropenyl)-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-(2-Nitroprop-1-en-1-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYL-2-NITROPROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT17M2UOTY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the isotopic analysis of 1-phenyl-2-nitropropene?
A: Isotopic analysis, particularly using δ(13)C and δ(2)H values, can be used to trace the origin of this compound. [] This is particularly relevant in forensic investigations, as the isotopic signature of the compound can be linked back to specific precursors and synthesis methods. For example, this compound synthesized from benzaldehyde with a distinctly positive δ(2)H value will retain this signature, differentiating it from those produced using alternative routes. []
Q2: How can High-Performance Liquid Chromatography (HPLC) be utilized in the analysis of this compound?
A: HPLC offers a rapid and sensitive method for both quantifying this compound and identifying related substances within a sample. [] This is achieved through separating the mixture components using a polystyrene-divinylbenzene (PS-DVB) column and detecting them with UV light at specific wavelengths. [] This method allows researchers to assess the purity of synthesized this compound and to monitor its stability in solutions like acetonitrile. []
Q3: Can you explain the stereochemistry involved in the reaction of N-alkylhydroxylamines with this compound?
A: N-Alkylhydroxylamines demonstrate a stereospecific cis addition to this compound. [] This means that both the N-alkylhydroxylamine and the nitro group end up on the same side of the newly formed carbon-carbon single bond. This selectivity suggests a concerted addition mechanism, contrasting with the lack of diastereoselectivity observed with O-alkylhydroxylamines. []
Q4: What spectroscopic techniques are valuable for studying this compound and what insights do they provide?
A: Multiple spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR, have been used to characterize this compound. [, ] These methods provide valuable information regarding the compound's vibrational frequencies, electronic transitions, and nuclear environments, respectively. When combined with quantum computational calculations, these spectroscopic data can be used to confirm the structure, identify functional groups, and understand the electronic properties of this compound. [, ]
Q5: How does this compound behave under reducing conditions with a low-valent ruthenium catalyst?
A: In the presence of a low-valent ruthenium catalyst, this compound undergoes simultaneous reduction of both the nitro group and the carbon-carbon double bond. [] This highlights the versatility of this compound as a starting material for synthesizing various nitrogen-containing compounds, showcasing its potential in organic synthesis.
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